![molecular formula C16H15Cl2NOS B5515783 2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves reactions that can offer insights into the methods applicable to 2-[(2-Chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide. For instance, the synthesis of N-(2,6-dichloro-4- thrifloromethylphenyl)acetamide and related compounds usually involves the reaction of specific anilines with acyl chlorides or other acylating agents, indicating a possible pathway for synthesizing the compound of interest (Ping, 2007).

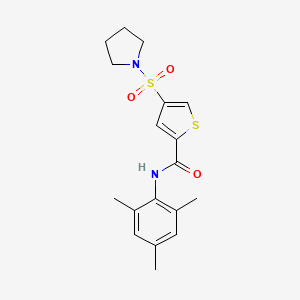

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals the conformational aspects of the N—H bond and its relationship with adjacent substituents. This analysis can provide a basis for understanding the molecular structure of this compound, including bond angles, conformational preferences, and crystal packing (Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives are influenced by the functional groups present in their structure. Studies on compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide offer insights into potential reactivity, such as susceptibility to hydrolysis, oxidation, and other chemical transformations that could apply to our compound of interest (Davis & Healy, 2010).

Applications De Recherche Scientifique

Herbicide Metabolism and Safety Evaluation

Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights the significance of understanding the metabolic pathways of these compounds in human and animal models. Studies have shown that these herbicides undergo complex metabolic processes involving the liver microsomes of rats and humans, leading to the formation of various metabolites. The metabolic pathways are critical for assessing the safety and environmental impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Detoxification and Phytotoxicity

The initial metabolism of acetochlor in plant seedlings demonstrates the role of metabolism in the selective phytotoxicity of herbicides. Tolerant species can detoxify the herbicide more efficiently than susceptible species, suggesting that metabolic pathways are key to developing herbicide resistance in crops (Breaux, 1987).

Pharmaceutical Applications

Research into the development of novel compounds for therapeutic applications is another area of interest. For example, compounds with the core structure of chloroacetamide have been studied for their anticancer properties. Synthesis and evaluation of derivatives, such as thiazole derivatives, have shown potential in cancer treatment by targeting specific cancer cell lines, indicating the versatility of chloroacetamide structures in drug development (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Environmental Impact Assessment

Understanding the environmental fate of chloroacetamide herbicides is crucial for assessing their impact on water systems. Studies on the occurrence of acetochlor in the hydrologic system have documented its presence in rainwater and streams, highlighting the need for monitoring and managing the environmental distribution of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).

Orientations Futures

Given the limited information available on “2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide”, future research could focus on elucidating its synthesis, chemical properties, and potential biological activities. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWUEOVQCLMXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)